N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
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Overview
Description
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes an indole moiety and a tetrahydropyrrolo[3,4-c]pyrrole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the spirocyclic core: This step involves the cyclization of an appropriate precursor to form the tetrahydropyrrolo[3,4-c]pyrrole ring system. This can be done using a variety of cyclization reactions, such as intramolecular amide formation.
Coupling of the indole and spirocyclic units: This step typically involves a condensation reaction between the indole derivative and the spirocyclic intermediate.
Introduction of the acetamide group: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, and sulfuric acid.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohols, and various substituted phenyl derivatives.
Scientific Research Applications
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The spirocyclic core may contribute to the compound’s ability to modulate protein-protein interactions and cellular signaling pathways. Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide: is similar to other indole-based compounds, such as:
Uniqueness
The uniqueness of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H25N5O4 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H25N5O4/c1-16(36)32-18-10-12-19(13-11-18)35-27(37)25-24(14-17-15-31-22-8-4-2-6-20(17)22)34-30(26(25)28(35)38)21-7-3-5-9-23(21)33-29(30)39/h2-13,15,24-26,31,34H,14H2,1H3,(H,32,36)(H,33,39)/t24?,25-,26+,30?/m1/s1 |
InChI Key |
NTGOAKKICKTSBY-BBYYJEGRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=CC=CC=C5NC4=O)NC3CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CNC7=CC=CC=C76 |
Origin of Product |
United States |
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